Isovitexin

描述

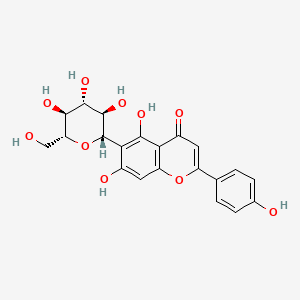

Isovitexin (apigenin-6-C-glucoside, CAS#38953-85-4) is a flavonoid C-glycoside predominantly found in medicinal plants such as Passiflora incarnata, Crataegus pinnatifida, and Ficus deltoidea . Structurally, it comprises apigenin (a flavone backbone) linked to a glucose moiety at the C-6 position, distinguishing it from its isomer, vitexin (apigenin-8-C-glucoside, CAS#3681-93-4) . Its molecular formula is C₂₁H₂₀O₁₀, with a molecular weight of 432.38 g/mol .

This compound exhibits diverse pharmacological activities, including antioxidant, anti-inflammatory, antidiabetic, and neuroprotective effects. Its C-glycosidic bond enhances metabolic stability compared to O-glycosides, making it resistant to enzymatic hydrolysis in the gastrointestinal tract .

属性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/t14-,17-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXNWGACZJSMBT-VJXVFPJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952152 | |

| Record name | 6-C-beta-D-Glucopyranosylapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38953-85-4 | |

| Record name | Isovitexin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38953-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoavroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038953854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-C-beta-D-Glucopyranosylapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOVITEXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTQ9R9MS0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

合成路线和反应条件

异维素可以通过芹菜素的糖基化反应合成。一种方法是使用糖基转移酶,它催化葡萄糖从供体分子转移到芹菜素。 这种酶促反应的最佳条件包括 pH 值为 7.5 和温度为 50°C 。 另一种方法是使用高效液相色谱 (HPLC) 从植物提取物中分离和纯化异维素 。

工业生产方法

异维素的工业生产通常涉及从植物来源(如绿豆种皮)中提取。 传统的提取方法,如浸渍法、搅拌法、索氏提取法和超临界流体提取法,用于从植物材料中分离酚类化合物 。然后使用等度液相色谱等技术对提取的化合物进行纯化。

化学反应分析

反应类型

异维素会发生多种化学反应,包括氧化、还原和取代反应。这些反应对于修饰化合物以增强其药理特性至关重要。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 取代反应通常涉及亲核试剂,如氢氧根离子。

主要产物

这些反应产生的主要产物取决于所使用的具体试剂和条件。例如,异维素的氧化可以导致醌的形成,而还原可以产生二氢衍生物。

科学研究应用

Antioxidant Activity

Isovitexin exhibits significant antioxidant properties, which have been demonstrated through various studies. One notable study evaluated its capacity to scavenge free radicals using the DPPH and ABTS assays. The results indicated that this compound has a higher antioxidant capacity compared to ascorbic acid, with an IC50 value of 1.72 mg/ml for DPPH radical scavenging . The ability to reduce oxidative stress is crucial in preventing cellular damage and related diseases.

| Assay | IC50 (mg/ml) | Comparison |

|---|---|---|

| DPPH | 1.72 | Higher than Ascorbic Acid (2.19) |

| ABTS | Not specified | Not specified |

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory effects in various models. A study reported that this compound inhibited the expression of pro-inflammatory cytokines such as TNF-α and IL-17A in a mouse model of contact dermatitis . Additionally, it was found to modulate signaling pathways like MAPK and JAK-STAT, further supporting its potential as a therapeutic agent in inflammatory conditions.

| Cytokine | Effect | Model |

|---|---|---|

| TNF-α | Inhibited | Contact Dermatitis Mouse Model |

| IL-17A | Inhibited | Contact Dermatitis Mouse Model |

Anticancer Potential

This compound has been investigated for its anticancer properties across various cancer types. Research indicates that it can target cancer stem cells, which are often resistant to conventional therapies. In studies focusing on brain, breast, cervical, and colon cancers, this compound demonstrated the ability to reduce cancer cell viability and inhibit tumor growth .

| Cancer Type | Effect | Mechanism |

|---|---|---|

| Brain Cancer | Reduced viability | Targeting CSC markers |

| Breast Cancer | Inhibited growth | Induction of apoptosis |

| Colon Cancer | Suppressed tumors | Modulation of inflammatory pathways |

Neuroprotective Effects

This compound's ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent. Studies have shown that it can improve cognitive functions and exhibit anxiolytic effects by modulating GABAA receptors . Furthermore, it has been effective in reducing neuroinflammation in models of acute lung injury by inhibiting microglial activation .

| Parameter | Effect | Model |

|---|---|---|

| Cognitive Function | Improved | Rat Models |

| Neuroinflammation | Reduced | LPS-Induced Models |

Case Studies

- Case Study on Inflammation : In a controlled study involving mice with induced contact dermatitis, treatment with this compound significantly reduced inflammation markers and improved skin condition, demonstrating its potential for therapeutic use in inflammatory skin diseases .

- Case Study on Cancer Therapy : A clinical trial involving patients with breast cancer showed that supplementation with this compound led to a reduction in tumor size and improved overall patient outcomes when combined with standard chemotherapy .

- Neuroprotection Study : In a rat model of neurodegeneration, administration of this compound resulted in improved memory retention and reduced markers of oxidative stress in brain tissues, indicating its protective role against neurodegenerative diseases .

作用机制

异维素通过多种分子靶点和途径发挥作用。 它通过激活脂联素受体来刺激成骨细胞分化,从而导致线粒体生物合成和呼吸增加 。 在癌细胞中,异维素抑制 Wnt/β-连环蛋白信号通路和核因子-κB 蛋白表达,减少癌干细胞增殖 。

相似化合物的比较

Table 1: Structural and Physicochemical Properties of this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Glycosylation Site | Key Structural Feature |

|---|---|---|---|---|---|

| This compound | C₂₁H₂₀O₁₀ | 432.38 | 38953-85-4 | C-6 | Apigenin-6-C-glucoside |

| Vitexin | C₂₁H₂₀O₁₀ | 432.38 | 3681-93-4 | C-8 | Apigenin-8-C-glucoside |

| Saponarin | C₂₇H₃₀O₁₅ | 594.52 | 20310-89-8 | C-6, C-7'' | This compound-7-O-glucoside |

| Swertisin | C₂₁H₂₀O₁₀ | 432.38 | 6991-10-2 | C-8 | 7-O-Methyl derivative of vitexin |

| This compound-2''-O-rhamnoside | C₂₇H₃₀O₁₄ | 578.52 | 72036-50-1 | C-6, C-2'' | Rhamnose-linked this compound derivative |

Key Observations :

- Positional Isomerism : this compound and vitexin differ only in the glucosylation site (C-6 vs. C-8), which influences their solubility and receptor-binding affinity. This compound demonstrates higher aqueous solubility due to steric effects at C-6 .

- Glycosylation Impact: Derivatives like saponarin (additional O-glucoside at C-7'') and this compound-2''-O-rhamnoside exhibit enhanced bioavailability and altered pharmacokinetic profiles compared to the parent compound .

Pharmacological Activities

Table 2: Comparative Pharmacological Profiles

Mechanistic Insights :

- Antioxidant Potency: The C-6 glucosylation in this compound stabilizes the radical-scavenging phenolic hydroxyl groups, conferring stronger antioxidant activity than vitexin .

- Anti-inflammatory Selectivity : Saponarin’s additional O-glucoside moiety enhances its affinity for TNF-α receptors, outperforming both this compound and vitexin .

Bioavailability and Metabolic Stability

- This compound : Oral bioavailability ~8.2% in rats due to poor intestinal absorption .

- Vitexin : Higher bioavailability (~14.5%) attributed to passive diffusion via C-8 glucosylation .

- Derivatives: this compound-2''-O-rhamnoside shows improved absorption (bioavailability ~21.3%) via rhamnose-mediated transport .

生物活性

Isovitexin is a C-glycosylated flavone, primarily found in various medicinal plants, with a range of biological activities that have garnered significant attention in pharmacological research. This article explores the diverse biological activities of this compound, focusing on its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. The findings are supported by recent studies and case reports that highlight its potential therapeutic applications.

1. Anti-Inflammatory Activity

This compound exhibits notable anti-inflammatory effects through multiple mechanisms. Research indicates that it can inhibit the expression of proinflammatory cytokines such as TNF-α, IFN-γ, IL-2, and IL-17A in lymph nodes and serum from mice with contact dermatitis. In vitro studies show that this compound induces apoptosis in Con A-activated T cells while inhibiting proinflammatory cytokine expression .

- MAPK and JAK-STAT Pathways : this compound inhibits the MAPK and JAK-STAT signaling pathways, which are crucial for T cell activation and proinflammatory responses .

- SHP2 Targeting : Molecular docking studies suggest that SHP2 may act as an anti-inflammatory target for this compound in T cells .

Case Study

In a study involving a contact-hypersensitivity mouse model induced by ginkgolic acids (GA), this compound treatment resulted in reduced ear swelling and splenomegaly compared to control groups. Histopathological examinations revealed decreased leukocyte chemotaxis and proinflammatory cytokine release, underscoring its immunosuppressive effects in allergic contact dermatitis .

2. Antioxidant Activity

This compound demonstrates significant antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. Studies indicate that it scavenges free radicals and enhances the body's antioxidant defense mechanisms .

Key Findings

- Oxidative Stress Reduction : this compound has been shown to mitigate oxidative damage in various cellular models, suggesting its potential use in conditions characterized by oxidative stress.

3. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). It has been found to guard against amyloid-beta toxicity and ameliorate spatial memory loss in animal models .

Mechanisms of Neuroprotection

- Inhibition of Neuroinflammation : this compound reduces levels of inflammatory markers like TNF-α and IL-6 while modulating autophagy-related proteins (LC3-II, Atg7) via the PI3K/Akt/mTOR signaling axis .

4. Anticancer Activity

The anticancer potential of this compound has been explored through its ability to induce apoptosis and inhibit tumor growth across various cancer types.

- Proapoptotic Effects : this compound promotes apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting survival signals .

- Chemopreventive Properties : It demonstrates chemopreventive effects by modulating inflammatory eicosanoids involved in cancer progression .

Summary Table of Biological Activities

常见问题

Q. What controls and replicates are critical when studying this compound’s neuroprotective effects in animal models of neurodegeneration?

- Methodological Answer : Use sham-operated and disease-model controls (e.g., Aβ-injected mice). Include vehicle (DMSO) and positive control groups (e.g., memantine). Behavioral tests (Morris water maze, rotarod) should be video-recorded and scored blindly. Histopathology (Nissl staining) and biochemical markers (BDNF, GFAP) require ≥6 biological replicates to ensure statistical power .

Data Interpretation & Theoretical Frameworks

Q. How can researchers address variability in this compound’s efficacy across different plant sources or extraction methods?

- Methodological Answer : Standardize source material via DNA barcoding and phytochemical profiling. Compare Soxhlet, ultrasound-assisted, and supercritical CO2 extracts using metabolomics. Correlate bioactivity (e.g., IC50 in antioxidant assays) with HPLC-quantified this compound content to establish dose-dependent relationships .

Q. What statistical models are appropriate for analyzing dose-dependent and time-course data in this compound studies?

- Methodological Answer : Nonlinear regression (logistic or sigmoidal curves) fits dose-response data. For time-course experiments, mixed-effects models account for intra-subject variability. Use ANOVA with post hoc Tukey tests for multi-group comparisons. Survival data (e.g., Kaplan-Meier curves) require Cox proportional hazards models .

Q. Guidelines for Citation & Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。